4-(叔丁基二甲基甲硅烷氧基)甲基-3-甲基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

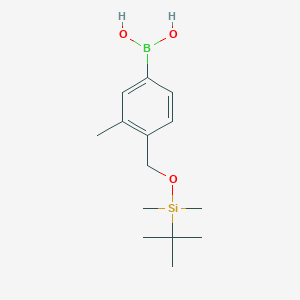

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid, also known as 4-(tert-Butyldimethylsilyloxy)benzeneboronic acid, has the chemical formula C12H21BO3Si . It is a boronic acid derivative with a molecular weight of 252.19 g/mol . This compound is commonly used in organic synthesis due to its reactivity and versatility.

Synthesis Analysis

The synthesis of 4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid involves the reaction of phenylboronic acid with tert-butyldimethylsilyl chloride. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group on the boronic acid, making it more stable during subsequent reactions. The resulting compound is a white solid with a melting point of 194-198°C .

Molecular Structure Analysis

The molecular structure of 4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid consists of a phenyl ring attached to a boron atom via an oxygen atom. The tert-butyldimethylsilyl group is also bonded to the boron atom. The compound’s SMILES notation is CC©©Si©Oc1ccc(cc1)B(O)O .

Chemical Reactions Analysis

- Biologically active molecules : It is involved in the synthesis of phenylpyridone derivatives (MCH1R antagonists), atromentin, and its O-alkylated derivatives, as well as gelatinases and MT1-MMP inhibitors .

Physical and Chemical Properties

科学研究应用

不对称合成中的应用

N-叔丁基磺酰亚胺和酮亚胺,与本化合物中的叔丁基有关,被用作不对称胺合成的中间体。这些中间体对于生产各种各样的对映体富集胺至关重要,这对药物化学和药物设计中的应用至关重要 (Ellman, Owens & Tang, 2002).

在 Diels-Alder 反应中

1-二甲基氨基-3-叔丁基二甲基甲硅烷氧基-1,3-丁二烯等与叔丁基二甲基甲硅烷氧基有关的化合物用于 [4+2] 环加成反应。这些反应在合成有机化学中是基础性的,有助于合成像 4-羟甲基-2-环己烯-1-酮这样的复杂分子结构,它们在天然产物和药物的合成中具有重要应用 (Kozmin, He & Rawal, 2003).

在构象分析中

甲硼酸及其酯类,与化合物中的苯硼酸部分具有结构相似性,已对其构象性质进行了研究。了解这些分子的构象行为对于它们在分子识别和基于硼的药物设计中的应用至关重要 (Valiakhmetova, Bochkor & Kuznetsov, 2010).

在加氢甲酰化和络合研究中

具有叔丁基和苯基的化合物已被用作铑催化的加氢甲酰化中的配体。该过程在工业化学中对于从烯烃生产醛类很重要。研究这些配体的络合行为和应用可以导致更有效的催化过程 (Mikhel et al., 2011).

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

It’s known that boronic acids can form reversible covalent bonds with hydroxyl groups in their targets, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known to be involved in various reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .

Result of Action

It’s known to be a reactant involved in the synthesis of biologically active molecules including phenylpyridone derivatives .

Action Environment

It’s known that the compound should be stored under inert gas at 2–8 °c .

属性

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3Si/c1-11-9-13(15(16)17)8-7-12(11)10-18-19(5,6)14(2,3)4/h7-9,16-17H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWCJRIVXJRWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO[Si](C)(C)C(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyldimethylsilyloxy)methyl-3-methylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)

![4-Methoxy-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2475468.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2475469.png)

![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)

![[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone](/img/structure/B2475473.png)

![Methyl 6-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2475476.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2475479.png)